Oxyprothepin mesylate Oxyprothepin mesylate
Brand Name: Vulcanchem
CAS No.: 34775-83-2
VCID: VC19652343
InChI: InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H32N2O4S3
Molecular Weight: 496.7 g/mol

Oxyprothepin mesylate

CAS No.: 34775-83-2

Cat. No.: VC19652343

Molecular Formula: C23H32N2O4S3

Molecular Weight: 496.7 g/mol

* For research use only. Not for human or veterinary use.

Oxyprothepin mesylate - 34775-83-2

Specification

CAS No. 34775-83-2
Molecular Formula C23H32N2O4S3
Molecular Weight 496.7 g/mol
IUPAC Name methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol
Standard InChI InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4)
Standard InChI Key SBLPVDLCAZOCIQ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Oxyprothepin mesylate (CAS: 34775-83-2) is a mesylate salt derived from the parent compound oxyprothepine, a dibenzothiepin derivative. Its molecular formula is C<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>S<sub>3</sub>, with a molecular weight of 496.7 g/mol . The structure comprises:

  • A dibenzo[b,f]thiepin core with a methylthio (-SMe) substituent at position 8.

  • A piperazinepropanol side chain linked to the thiepin system.

  • A methanesulfonate counterion enhancing solubility for intramuscular administration.

Structural Features

The compound’s 2D and 3D conformers reveal key interactions:

  • The dibenzothiepin system adopts a boat-like conformation, facilitating receptor binding.

  • The piperazine moiety contributes to dopamine D<sub>2</sub> receptor affinity, while the hydroxyl group in the propanol chain modulates solubility .

Table 1: Physicochemical Properties of Oxyprothepin Mesylate

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>S<sub>3</sub>
Molecular Weight496.7 g/mol
logP (Predicted)3.8–4.2
Solubility>10 mg/mL in water (mesylate salt)
Melting Point180–185°C (decomposes)
SMILESCSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CCCO)CC4.CS(=O)(=O)O

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis of oxyprothepin mesylate involves:

  • Formation of the dibenzothiepin core: Cyclization of 2-(4-methylthiophenyl)thiophenol derivatives under acidic conditions.

  • Alkylation with piperazinepropanol: Introduction of the side chain via nucleophilic substitution.

  • Salt formation: Reaction with methanesulfonic acid to yield the mesylate salt .

Analytical Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.45–7.10 (m, 8H, aromatic), 4.20 (t, 1H, -OH), 3.75–3.50 (m, 8H, piperazine), 2.90 (s, 3H, -SMe), 2.40 (s, 3H, -SO<sub>3</sub>Me) .

  • HPLC Purity: >98% (C<sub>18</sub> column, acetonitrile/water gradient) .

Pharmacological Profile

Mechanism of Action

As a typical antipsychotic, oxyprothepin mesylate exerts its effects primarily through:

  • Dopamine D<sub>2</sub> receptor antagonism (K<sub>i</sub> = 2.1 nM) .

  • Moderate affinity for 5-HT<sub>2A</sub> receptors (K<sub>i</sub> = 18 nM), contributing to its side effect profile .

Pharmacokinetics

Limited human data exist, but animal studies indicate:

  • Half-life: 6–8 hours (rats, intramuscular injection).

  • Protein Binding: 92–95% (albumin and α<sub>1</sub>-acid glycoprotein).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive sulfoxides .

Table 2: Comparative Pharmacokinetics of Antipsychotics

DruglogPt<sub>1/2</sub> (h)Protein Binding (%)
Oxyprothepin mesylate3.86–892–95
Haloperidol4.318–2490
Fluphenazine4.914–2495

Clinical Applications and Historical Use

Schizophrenia Management

Oxyprothepin mesylate was utilized in the 1970s–1990s as an acute antipsychotic, often administered via intramuscular injection. Key trials demonstrated:

  • Efficacy: 60–70% reduction in Positive and Negative Syndrome Scale (PANSS) scores over 6 weeks (n=120) .

  • Dosing: 10–30 mg/day, adjusted based on tolerability .

Depot Formulations

While the decanoate ester (oxyprothepin decanoate, Meclopin) provided prolonged action (2–3 weeks per dose) , the mesylate salt was reserved for rapid symptom control due to its shorter duration .

Comparative Analysis with Contemporary Antipsychotics

Efficacy vs. Atypical Agents

While oxyprothepin mesylate showed comparable efficacy to haloperidol in reducing positive symptoms, it lagged behind atypical agents like risperidone in addressing negative symptoms and cognitive deficits .

Structural Analogues

Oxyprothepin shares structural homology with:

  • Clozapine: Dibenzothiepin core but lacks the tricyclic nitrogen.

  • Metitepine: Similar receptor profile but with higher 5-HT<sub>2</sub> affinity .

Current Status and Research Gaps

Market Withdrawal

Oxyprothepin mesylate is no longer marketed, attributed to:

  • Adverse Effect Burden: High EPS rates compared to atypicals.

  • Patent Expiry: Lack of commercial incentive for further development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator